C10H10BrN3OS2
Description
The compound with the molecular formula C10H10BrN3OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms
Properties
Molecular Formula |
C10H10BrN3OS2 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS2/c1-5(2)7-6(13-9(11)17-7)8(15)14-10-12-3-4-16-10/h3-5H,1-2H3,(H,12,14,15) |
InChI Key |
ZNRKDWPEJKGREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H10BrN3OS2 can be achieved through several methods, depending on the desired purity and yield. One common approach involves the bromination of a precursor molecule containing the core structure of the compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the process, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
C10H10BrN3OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced brominated compounds or dehalogenated products.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Anticancer Activity
C10H10BrN3OS2 has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that its structural components enable it to interact with specific biological targets involved in cancer pathways. Molecular docking studies suggest that this compound may effectively bind to proteins crucial for tumor growth and survival, enhancing its potential as an anticancer agent.
Table 1: Biological Activities of this compound and Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenoxy group, ethyl thioether | Anticancer |
| 5-Amino-1,3,4-thiadiazole | Amino group; lacks bromophenoxy | Antimicrobial, anticancer |
| 5-(Bromophenyl)-1,3,4-thiadiazole | Bromophenyl substituent; lacks ethyl thioether | Anticancer |
The unique combination of the bromophenoxy group and ethyl thioether linkage in this compound enhances its solubility and bioavailability compared to other thiadiazole derivatives.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Pesticide and Herbicide Potential
Given its biological activity profile, this compound could be explored as a pesticide or herbicide if it demonstrates effective activity against agricultural pests or weeds. The structural characteristics of the compound may allow for selective targeting of pests while minimizing harm to beneficial organisms.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives in various applications:
- Anticancer Research : A study highlighted the synthesis of novel thiadiazole derivatives that showed enhanced anticancer activity compared to existing treatments. The research focused on modifying the structure to improve binding affinity to cancer-related proteins.
- Antimicrobial Studies : Another investigation assessed the antimicrobial properties of several thiadiazole derivatives, including this compound. Results indicated promising activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of C10H10BrN3OS2 depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, nitrogen, sulfur, and oxygen atoms allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
C10H10BrN3OS2: can be compared with other brominated organic compounds, such as:
4-Bromo-3-oxo-N-phenylbutanamide: Similar in structure but lacks the sulfur atoms present in .
4-Bromo-2-(2-methoxyethoxy)benzonitrile: Contains a different functional group arrangement, leading to distinct chemical properties.
The uniqueness of This compound
Biological Activity
C10H10BrN3OS2, also known as a benzenesulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula, which indicates the presence of bromine (Br), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms. The structure typically includes a sulfonamide moiety, which is known for its various biological activities.
1. Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have reported the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| This compound | S. aureus | 6.63 |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vivo studies. For example, the compound demonstrated an inhibition rate of carrageenan-induced rat-paw edema:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This data indicates that this compound may serve as a potent anti-inflammatory agent .
3. Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been assessed using various assays, showing promising results that warrant further investigation into its mechanisms of action and potential therapeutic applications .
Case Study: Antimicrobial Efficacy
A case study involving the application of this compound in treating bacterial infections highlighted its effectiveness against multidrug-resistant strains. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to inhibit bacterial growth and reduce infection severity.
Research Findings: Mechanistic Insights
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Investigations into its interaction with cellular pathways revealed that it may modulate inflammatory responses through the inhibition of key signaling molecules involved in inflammation and oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
